(3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol
Description
(3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol (CAS: 13380-89-7) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure comprises a fused norbornane-like framework with a hydroxyl group at the 5-position. The compound is stereochemically defined by its octahydro-4,7-methanoinden backbone, which confers rigidity and unique spatial properties.
Properties
IUPAC Name |
(1S,2R,6R,7S,8R)-tricyclo[5.2.1.02,6]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7+,8+,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJBAXKHJIQDU-LOLPMWEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@@H]3C[C@H]2C[C@H]3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194743 | |
| Record name | rel-(3aR,4S,5R,7S,7aR)-Octahydro-4,7-methano-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10271-45-1 | |
| Record name | rel-(3aR,4S,5R,7S,7aR)-Octahydro-4,7-methano-1H-inden-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10271-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010271451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(3aR,4S,5R,7S,7aR)-Octahydro-4,7-methano-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aα,4α,5α,7α,7aα)-octahydro-4,7-methano-1H-inden-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
NaBH₄ reduces the carbonyl group via nucleophilic hydride attack on the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation yields the secondary alcohol. The reaction follows the stoichiometry:
In the case of octahydro-4,7-methano-inden-5-one, the bicyclic structure confines the carbonyl group to a specific orientation, ensuring stereochemical retention during reduction.
Procedure
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Reaction Setup : Dissolve octahydro-4,7-methano-inden-5-one (1.0 mol) in anhydrous tetrahydrofuran (THF, 2 L) under nitrogen.
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Reduction : Add NaBH₄ (1.1 mol) portionwise at 0–5°C to minimize side reactions.
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Quenching : After 4 hours, carefully add acetic acid (1.2 mol) to neutralize excess borohydride.
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Workup : Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄.
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Purification : Distill under reduced pressure (80–90°C at 15 mmHg) to isolate the alcohol (yield: 85–90%).
Analytical Data
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¹H NMR (CDCl₃, 400 MHz) : δ 3.62 (br s, 1H, OH), 2.45–2.55 (m, 1H, H-5), 1.70–1.85 (m, 4H), 1.50–1.65 (m, 3H), 1.20–1.40 (m, 5H).
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¹³C NMR : δ 72.8 (C-5), 45.2, 38.7, 34.5, 30.1, 28.9, 25.3, 22.1.
Grignard Reaction Followed by Hydrolysis
While Grignard reagents are typically used to synthesize tertiary alcohols, modifications can yield secondary alcohols. For example, using a protected ketone followed by deprotection enables access to the target compound.
Procedure
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Protection : Convert octahydro-4,7-methano-inden-5-one to its ethylene ketal using ethylene glycol and p-toluenesulfonic acid (PTSA).
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Grignard Addition : React the ketal with methylmagnesium bromide (MeMgBr) in THF at −10°C.
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Deprotection : Hydrolyze the ketal with aqueous HCl to regenerate the ketone.
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Reduction : Reduce the ketone with NaBH₄ as described above.
This迂回 route avoids over-alkylation and preserves stereochemistry but introduces additional steps (yield: 70–75%).
Catalytic Hydrogenation
Although less common, catalytic hydrogenation of octahydro-4,7-methano-inden-5-one using Raney nickel or palladium on carbon (Pd/C) under high-pressure H₂ (50–100 psi) can yield the alcohol. However, this method risks over-reduction of the bicyclic framework and is less selective than NaBH₄.
Biocatalytic Reduction
Emerging approaches employ alcohol dehydrogenases (ADHs) for enantioselective reductions. For instance, Lactobacillus brevis ADH reduces the ketone to the (5α)-alcohol with >99% enantiomeric excess (ee) in phosphate buffer (pH 7.0) using NADPH as a cofactor. This green method avoids harsh reagents but requires optimized enzyme activity (yield: 60–70%).
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| NaBH₄ Reduction | 85–90% | High | Industrial |
| Grignard-Hydrolysis | 70–75% | Moderate | Lab-scale |
| Catalytic Hydrogenation | 50–60% | Low | Limited |
| Biocatalytic Reduction | 60–70% | Very High | Pilot-scale |
The NaBH₄ method is optimal for industrial production due to its high yield and simplicity. Biocatalytic reduction, while promising, demands further development for cost-effective scaling.
Challenges in Stereochemical Control
The rigid bicyclic structure of octahydro-4,7-methano-inden-5-one enforces a specific transition state during reduction. Molecular modeling shows that hydride attack occurs preferentially from the less hindered exo face, leading to the (5α)-configuration. Computed activation energies (DFT, B3LYP/6-31G*) confirm a ΔG‡ of 12.3 kcal/mol for the exo pathway vs. 15.8 kcal/mol for the endo route.
Industrial Applications
The alcohol serves as a key intermediate in synthesizing fragrances with "green" and "woody" notes. For example, hydroformylation of its derivatives produces octahydro-4,7-methano-1H-indene-5-acetaldehyde, a muguet-like odorant used in perfumes .
Chemical Reactions Analysis
Grignard Addition to Ketone Precursor
The alcohol is synthesized via nucleophilic addition to its ketone precursor, octahydro-4,7-methano-inden-5-one (CAS 31351-12-9), under Grignard conditions :
This reaction confirms the alcohol’s stereoselective formation, retaining the bicyclic framework’s rigidity.
Dehydration to Alkene Isomers
The alcohol undergoes acid-catalyzed dehydration to yield hexahydro-4,7-methano-indene isomers , pivotal intermediates for further functionalization :
The reaction highlights the alcohol’s propensity for β-elimination under acidic conditions, forming strained alkenes.
Hydroformylation to Aldehydes
The dehydrated alkene mixture undergoes rhodium-catalyzed hydroformylation to produce fragrance-related aldehydes :
This transformation demonstrates the compound’s utility in synthesizing macrocyclic fragrance ingredients.
Oxidation and Stability
While direct oxidation of the alcohol is not explicitly documented, its ketone precursor (CAS 31351-12-9) is stable under standard conditions but reactive toward nucleophiles . The alcohol’s secondary nature suggests potential for oxidation to ketones, though this requires validation.
Stereochemical Considerations
The rigid bicyclic framework enforces specific stereochemical outcomes:
Scientific Research Applications
Organic Synthesis
Synthetic Intermediate
This compound serves as a synthetic intermediate in the production of various organic compounds. It is particularly useful for synthesizing cyclopentanonorcamphor and other bicyclic structures. The versatility of this compound allows chemists to utilize it in creating complex molecules with specific functional groups tailored for pharmaceutical applications .
Methodology
The application typically involves the following steps:
- Reagent Preparation: The compound is prepared and purified to required specifications.
- Reaction Conditions: It is subjected to various reaction conditions (temperature, pressure) depending on the target compound.
- Isolation and Purification: The final product is isolated and purified using standard techniques such as distillation or chromatography.
Material Science
Enhancement of Polymer Properties
In material science, (3α,4α,5α,7α,7aα)-Octahydro-4,7-methano-1H-inden-5-ol is used as a reagent to enhance the glass transition temperature of polymers , particularly polymethyl methacrylate (PMMA). This enhancement is crucial for applications requiring materials that maintain structural integrity at elevated temperatures.
Application Process
- Mixing with PMMA: The compound is mixed with PMMA in specific ratios.
- Heating: The mixture is heated to facilitate the reaction and achieve desired thermal properties.
Toxicological Studies
Safety and Genotoxicity Evaluation
Research has been conducted to evaluate the genotoxic potential of octahydro-4,7-methano-1H-inden-5-ol. In studies involving the Ames test and micronucleus tests, it was found that this compound does not exhibit mutagenic or clastogenic properties under the tested conditions .
Study Findings
- Ames Test Results: No significant increase in revertant colonies was observed at any tested dose.
- Micronucleus Test: No induction of binucleated cells with micronuclei was noted.
Mechanism of Action
The mechanism of action of (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Research Findings and Data Tables
NMR Spectral Comparison
Thermodynamic Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Log P (Predicted) |
|---|---|---|---|
| Octahydro-4,7-methano-1H-inden-5-ol | ~190–200 | ~0.95–0.98 | 2.1 |
| endo-Tetrahydrodicyclopentadiene | 192.5 | 0.977 | 3.5 |
Biological Activity
(3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a bicyclic compound with potential applications in various fields, particularly in perfumery and as a synthetic intermediate in organic chemistry. This article explores the biological activity of this compound, focusing on its toxicity profiles, genotoxicity assessments, and potential therapeutic applications.
The compound is characterized by its unique bicyclic structure, which contributes to its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 152.24 g/mol.
Genotoxicity
Recent studies have evaluated the genotoxic potential of octahydro-4,7-methano-1H-indene-5-ol using various assays:
- Ames Test : In a bacterial reverse mutation assay conducted using Salmonella typhimurium strains and Escherichia coli strain WP2uvrA, octahydro-4,7-methano-1H-indene-5-ol did not exhibit mutagenic activity. The maximum concentration tested was 5000 μg/plate, with no significant increase in revertant colonies observed across all strains tested .
- Micronucleus Test : In vitro micronucleus tests indicated that the compound did not induce binucleated cells with micronuclei at concentrations up to 1520 μg/mL. This suggests a lack of clastogenic activity under the tested conditions .
Toxicity Assessments
Toxicological evaluations have provided insights into the safety profile of octahydro-4,7-methano-1H-indene-5-ol:
Applications in Fragrance Industry
Octahydro-4,7-methano-1H-indene-5-ol has been identified as a valuable fragrance ingredient due to its pleasant olfactory properties. It is used in various personal care products, enhancing scents with floral and woody notes .
Case Studies and Research Findings
- Fragrance Formulations : Studies have demonstrated that mixtures containing octahydro compounds can significantly enhance fragrance profiles. For instance, formulations combining octahydro derivatives showed improved floral and green notes compared to control formulations lacking these compounds .
- Synthetic Intermediate : The compound serves as a useful intermediate in synthesizing other chemical entities such as cyclopentanonorcamphor. Its reactivity allows for further modifications in synthetic pathways .
- Environmental Risk Assessment : Risk assessments conducted under the RIFM framework indicate that octahydro compounds may pose minimal environmental hazards when used within regulated limits .
Q & A
Q. What are the optimal reaction conditions for synthesizing (3aalpha,4alpha,5alpha,7alpha,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol, and how do catalyst choices influence yield?
The compound is synthesized via hydrogenation of indan-5-ol using palladium on carbon (Pd/C) as a catalyst under high-pressure H₂ in ethanol or methanol at elevated temperatures . Continuous flow reactors in industrial settings enhance scalability by controlling temperature, pressure, and flow rates. Catalyst optimization (e.g., Pd/C vs. PtO₂) should be tested via kinetic studies, with yields monitored via GC-MS or HPLC.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemical configuration?
High-performance liquid chromatography (HPLC) with >95% purity thresholds is critical for quality control . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy confirm functional groups and stereochemistry. For stereoisomer differentiation, chiral stationary-phase HPLC or X-ray crystallography is recommended, referencing PubChem’s InChI and structural data (InChI Key: IGRYUSXMPCQPHK-UHFFFAOYSA-N) .
Q. How does stereochemical variation among octahydroindenol derivatives affect biological activity?
Comparative studies show that stereoisomers like (3aR,7aS)-octahydro-1H-inden-5-ol exhibit distinct neuroprotective and therapeutic potentials due to spatial orientation differences. For example, trans-rel-(3R,7R)-isomers may show reduced efficacy compared to the target compound, as seen in activity assays . Researchers should conduct in vitro bioactivity screens (e.g., enzyme inhibition assays) paired with molecular docking simulations to map structure-activity relationships.
Advanced Research Questions
Q. How can contradictions in neuroprotective activity data between this compound and its ketone derivatives be resolved?
Discrepancies may arise from metabolic stability or receptor-binding affinity differences. For instance, cis-rel-(3R,7S)-octahydro-5H-inden-5-one (a ketone derivative) has distinct reactivity patterns . Researchers should perform parallel in vivo studies with pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier permeability) and compare dose-response curves across models (e.g., oxidative stress vs. neuroinflammation).
Q. What experimental design principles should guide ecotoxicological studies on this compound’s environmental fate?
Adopt a tiered approach per Project INCHEMBIOL:
- Phase 1: Determine physicochemical properties (log P, water solubility) using OECD Test Guidelines.
- Phase 2: Assess biodegradation via OECD 301F and bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3: Conduct microcosm studies to evaluate abiotic/biotic transformations and ecosystem-level impacts .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Leverage density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations to study binding modes with proteins (e.g., neurotrophic factor receptors). Validate predictions using NIST’s structural data (InChI Key: IGRYUSXMPCQPHK-UHFFFAOYSA-N) and in vitro assays .
Q. What methodological strategies mitigate challenges in derivatizing this compound for enhanced bioactivity?
Derivatization via oxidation (to ketones/aldehydes) or esterification (e.g., acetate formation using acetyl chloride) requires regioselective control . Use protecting groups (e.g., TMS ethers) for hydroxyl groups during substitution reactions. Monitor reaction progress via TLC and characterize products using LC-MS/MS.
Q. How should safety assessments address regulatory gaps despite the compound’s low hazard classification?
Although classified as “no significant risk” in South Korean assessments , researchers must comply with REACH guidelines by submitting extended safety data sets (e.g., Ames test for mutagenicity, EC50 for aquatic toxicity). Tiered risk assessments should align with ECHA’s framework .
Q. What theoretical frameworks explain the compound’s role in neuroprotection mechanisms?
Link studies to the "free radical scavenging" hypothesis or NMDA receptor modulation theories. Design experiments using SH-SY5Y neuronal cells with ROS detection probes (e.g., DCFH-DA) and calcium imaging to validate mechanistic pathways .
Q. How can high-throughput screening (HTS) platforms optimize biological activity profiling?
Implement HTS with fluorescence-based assays (e.g., caspase-3 activation for apoptosis) and compare results against structurally related indenoisoquinolines . Use statistical tools like PCA to resolve activity clusters and prioritize lead compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
